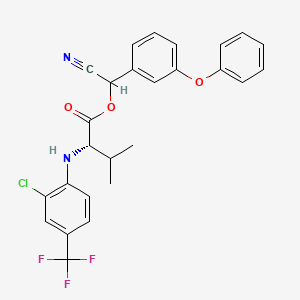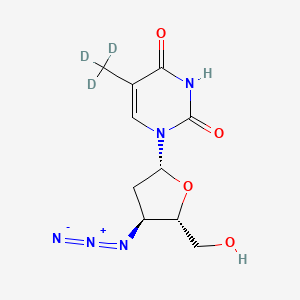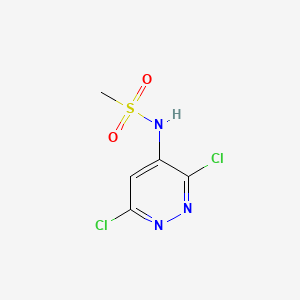
Mavrik
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mavrik is a synthetic pyrethroid insecticide known for its active ingredient, tau-fluvalinate. It is widely used in agriculture to control a variety of pests due to its effectiveness and relatively low toxicity to beneficial insects like bees.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tau-fluvalinate, the active ingredient in Mavrik, is synthesized through a multi-step chemical process. The synthesis involves the reaction of fluvalinate acid with various reagents under controlled conditions to produce tau-fluvalinate. The reaction typically requires specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, tau-fluvalinate is produced in large-scale reactors where precise control of reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Tau-fluvalinate undergoes several types of chemical reactions, including:
Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.
Aplicaciones Científicas De Investigación
Tau-fluvalinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.
Biology: Investigated for its effects on various insect species and its interactions with biological systems.
Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.
Mecanismo De Acción
Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.
Comparación Con Compuestos Similares
Tau-fluvalinate is unique among synthetic pyrethroids due to its specific chemical structure and low toxicity to non-target organisms. Similar compounds include:
Permethrin: Another synthetic pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Cypermethrin: Known for its high potency against a wide range of pests but also higher environmental persistence.
Deltamethrin: Highly effective against many pests but can be more toxic to aquatic life.
Tau-fluvalinate stands out due to its balance of effectiveness and safety, making it a preferred choice in integrated pest management programs.
Propiedades
Fórmula molecular |
C26H22ClF3N2O3 |
|---|---|
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |
Clave InChI |
INISTDXBRIBGOC-CGAIIQECSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
SMILES canónico |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)





![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)


